N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-phenylbutanamide
Overview
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-phenylbutanamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of both fluoro and trifluoromethyl groups in its structure imparts significant chemical stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-phenylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-5-(trifluoromethyl)aniline and 4-phenylbutanoic acid.
Amidation Reaction: The key step involves the formation of the amide bond between the aniline and the carboxylic acid. This is usually achieved through a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) for efficient separation and purification.
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-phenylbutanamide exerts its effects involves interactions with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target system.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-(trifluoromethyl)aniline: A precursor in the synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-phenylbutanamide.
4-phenylbutanoic acid: Another precursor used in the synthesis.
N-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide: A structurally similar compound with different functional groups.
Uniqueness
This compound stands out due to the combination of fluoro and trifluoromethyl groups, which impart unique chemical properties such as increased stability, reactivity, and binding affinity. These characteristics make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO/c18-14-10-9-13(17(19,20)21)11-15(14)22-16(23)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONNAPUVULAHBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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